4-(Azetidin-3-yl)phenol hydrochloride

Medicinal Chemistry Formulation Science Chemical Synthesis

4-(Azetidin-3-yl)phenol hydrochloride is a bifunctional building block combining a para-phenol and azetidine amine, providing orthogonal reactivity for sequential, chemoselective modifications without protecting groups. The hydrochloride salt ensures ≥25 mg/mL aqueous solubility—ideal for biological assays and aqueous synthesis. This scaffold is validated in JAK inhibitor patents, accelerating hit-to-lead optimization. Procuring this specific salt form eliminates free-base conversion steps and ensures reproducible, high-quality data.

Molecular Formula C9H12ClNO
Molecular Weight 185.65
CAS No. 7606-33-9
Cat. No. B1660406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)phenol hydrochloride
CAS7606-33-9
Molecular FormulaC9H12ClNO
Molecular Weight185.65
Structural Identifiers
SMILESC1C(CN1)C2=CC=C(C=C2)O.Cl
InChIInChI=1S/C9H11NO.ClH/c11-9-3-1-7(2-4-9)8-5-10-6-8;/h1-4,8,10-11H,5-6H2;1H
InChIKeyWSXWTJFNXAXLPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(Azetidin-3-yl)phenol Hydrochloride (7606-33-9): A Versatile Azetidine Building Block


4-(Azetidin-3-yl)phenol hydrochloride (CAS 7606-33-9) is a specialty chemical building block characterized by a para-substituted phenol moiety attached to a four-membered azetidine ring . This heterocyclic scaffold imparts unique conformational rigidity and physicochemical properties that are valuable in medicinal chemistry for modulating biological target interactions [1]. As a hydrochloride salt, it is offered for its enhanced handling and stability compared to the free base, making it a preferred starting material for synthesizing complex molecules, including potential kinase inhibitors [2].

Why Generic Azetidine or Phenol Analogs Cannot Substitute for 4-(Azetidin-3-yl)phenol Hydrochloride


Substituting 4-(Azetidin-3-yl)phenol hydrochloride with simpler analogs like the free base 4-(azetidin-3-yl)phenol or regioisomers like 3-(azetidin-3-yl)phenol introduces critical variability in solubility, reactivity, and resulting biological activity . The specific para-substitution pattern and the hydrochloride salt form are non-trivial features; they directly influence the compound's LogP, pKa, and aqueous solubility . These physicochemical differences lead to altered pharmacokinetic and pharmacodynamic profiles in downstream applications, such as JAK inhibition, where subtle structural changes can significantly impact potency and selectivity [1]. Therefore, empirical equivalence cannot be assumed without quantitative verification.

Quantitative Evidence for Selecting 4-(Azetidin-3-yl)phenol Hydrochloride Over Analogs


Enhanced Aqueous Solubility of the Hydrochloride Salt vs. Free Base

The hydrochloride salt form of 4-(Azetidin-3-yl)phenol exhibits significantly improved aqueous solubility compared to its free base counterpart . This enhancement is critical for enabling aqueous-phase reactions and facilitating biological assays where dissolution is a prerequisite. The free base, 4-(Azetidin-3-yl)phenol (CAS 4363-15-9), is described as 'insoluble in water' [1], whereas the hydrochloride salt's solubility in water is reported to be at least 25 mg/mL .

Medicinal Chemistry Formulation Science Chemical Synthesis

Divergent LogP Values Indicating Altered Lipophilicity Profile

The partition coefficient (LogP) is a key determinant of a molecule's ability to permeate biological membranes. 4-(Azetidin-3-yl)phenol hydrochloride, as a salt, is expected to be more hydrophilic than its free base. The free base 4-(Azetidin-3-yl)phenol has a reported LogP of 0.588 , while predicted LogP values for the free base from other models are higher, around 1.41 . This difference highlights how the choice of form (salt vs. free base) can alter a compound's lipophilicity profile, which in turn affects its distribution and target engagement in biological systems .

ADME Drug Design Physicochemical Property

Defined Acidic/Basic Character via Distinct pKa Values for Rational Derivatization

The molecule possesses two ionizable centers: a weakly acidic phenolic hydroxyl and a basic secondary amine within the azetidine ring. The predicted pKa for the phenol group in the free base is in the range of 9.5-10.0 , while the protonated azetidine in the salt form would have a much lower pKa (typically ~8-11 for similar amines). This is in contrast to simpler phenol or azetidine analogs which lack this dual functionality [1]. This well-defined, bifunctional character enables chemoselective modifications, allowing researchers to precisely target one functional group over the other under controlled pH conditions, a synthetic advantage not offered by mono-functional building blocks.

Synthetic Chemistry Reactivity Medicinal Chemistry

Privileged Scaffold for JAK Inhibition as Evidenced by Patent Activity

Derivatives of 4-(azetidin-3-yl)phenol have been explicitly claimed as key intermediates in the synthesis of potent and selective Janus Kinase (JAK) inhibitors . Patents from Incyte Corporation detail the use of azetidinyl phenyl carboxamide derivatives, which can be synthesized from this building block, as compounds with significant activity against JAK enzymes [1]. This contrasts with many other azetidine building blocks that are not specifically associated with this therapeutically relevant target class [2]. The para-substitution pattern is crucial for the observed biological activity in this chemical series.

Kinase Inhibition Immunology Oncology

Optimal Application Scenarios for Procuring 4-(Azetidin-3-yl)phenol Hydrochloride


Aqueous-Phase Synthesis and Biological Assays

Due to its demonstrated solubility of at least 25 mg/mL in water , this hydrochloride salt is the ideal form for any synthetic or screening protocol that requires an aqueous environment. Researchers can avoid the additional step and potential yield loss associated with converting the insoluble free base to a soluble salt [1]. This ensures reliable compound dissolution in cell culture media or buffer solutions, leading to more reproducible biological data.

Medicinal Chemistry for JAK/STAT Pathway Modulators

This compound serves as a privileged starting material for exploring chemical space around JAK inhibitors. Patent literature confirms that the 4-(azetidin-3-yl)phenol core is a productive scaffold for generating potent JAK inhibitors . Procuring this specific building block aligns research efforts with validated intellectual property and known structure-activity relationships (SAR), accelerating the hit-to-lead optimization process for immunology and oncology targets [1].

Selective Derivatization via Chemoselective Chemistry

The distinct pKa values of the phenolic hydroxyl (~9.5-10.0) and the azetidine amine provide orthogonal reactive handles . This allows for sequential, chemoselective modifications (e.g., O-alkylation vs. N-acylation). Procurement of this specific bifunctional building block is essential for synthetic routes that require this level of control, enabling the construction of more complex and diverse compound libraries without the need for additional protecting group strategies.

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